Product packaging for Sodium;1H-indazole-6-carboxylate(Cat. No.:CAS No. 2580228-54-0)

Sodium;1H-indazole-6-carboxylate

Cat. No.: B2811933
CAS No.: 2580228-54-0
M. Wt: 184.13
InChI Key: RHUAWYONYWJOTP-UHFFFAOYSA-M
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Description

Sodium;1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C8H5N2NaO2 and its molecular weight is 184.13. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N2NaO2 B2811933 Sodium;1H-indazole-6-carboxylate CAS No. 2580228-54-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Na/c11-8(12)5-1-2-6-4-9-10-7(6)3-5;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUAWYONYWJOTP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)[O-])NN=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Nitrogen Containing Heterocycles in Advanced Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in the field of chemistry, particularly in medicinal and materials science. nih.govelsevierpure.comopenmedicinalchemistryjournal.com Their significance stems from their widespread presence in a vast array of biologically active molecules, including many natural products like alkaloids, vitamins, and hormones, as well as a large number of synthetic drugs. nih.govmdpi.com Approximately 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.com

The inclusion of a nitrogen atom in a cyclic system imparts unique properties to the molecule. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets, such as enzymes and receptors. mdpi.com This ability to form stable complexes with biological macromolecules is a key reason for their prevalence in pharmaceuticals. mdpi.com

Furthermore, the structural diversity of nitrogen-containing heterocycles is immense. They can vary in ring size, the number and position of nitrogen atoms, and the presence of other heteroatoms. This diversity allows for the fine-tuning of a molecule's physical and chemical properties, such as its solubility, lipophilicity, and metabolic stability, which are all critical factors in drug development. openmedicinalchemistryjournal.com

Beyond their role in medicine, nitrogen-containing heterocycles are also vital in other areas of advanced chemical research. They are used as ligands in transition-metal catalysis and as organocatalysts, playing a crucial role in the development of new and efficient synthetic methodologies. frontiersin.org Their applications also extend to agrochemicals, dyes, and functional materials. elsevierpure.comfrontiersin.org The continuous exploration of new synthetic routes to access novel heterocyclic scaffolds remains a major focus of chemical research, driven by the constant demand for new molecules with improved properties and functionalities. frontiersin.org

Indazole As a Privileged Scaffold in Contemporary Synthetic and Medicinal Chemistry

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of interacting with multiple, often unrelated, biological targets. samipubco.com The indazole ring system, a bicyclic aromatic structure formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring, is a prime example of such a scaffold. nih.govresearchgate.netsamipubco.com Its versatility and favorable pharmacological properties have made it a cornerstone in the design and discovery of new drugs. nih.govsamipubco.comresearcher.life

The privileged nature of the indazole scaffold can be attributed to several factors. Its rigid, planar structure provides a well-defined orientation for substituents, allowing for precise interactions with the binding sites of proteins. The presence of two nitrogen atoms in the pyrazole ring offers opportunities for hydrogen bonding, a key interaction in drug-receptor binding. mdpi.com Furthermore, the aromatic nature of the indazole system allows for π-π stacking interactions, further enhancing binding affinity.

The synthetic accessibility of the indazole core is another significant advantage. A wide array of synthetic methods have been developed to functionalize the indazole ring at various positions, enabling the creation of large and diverse libraries of compounds for structure-activity relationship (SAR) studies. samipubco.com This chemical tractability allows medicinal chemists to systematically modify the structure of indazole-based compounds to optimize their potency, selectivity, and pharmacokinetic profiles. samipubco.com

The therapeutic applications of indazole derivatives are extensive and continue to expand. A significant number of indazole-containing drugs have been approved for clinical use, and many more are in various stages of clinical trials. nih.govresearchgate.net These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, anti-HIV, and neuroprotective effects. nih.govresearchgate.netnih.gov The success of indazole-based drugs such as axitinib (B1684631) and pazopanib, both tyrosine kinase inhibitors used in cancer therapy, highlights the immense potential of this privileged scaffold in modern medicine. pnrjournal.comnih.gov

Structural Characteristics and Tautomeric Considerations of the 1h Indazole System

The indazole molecule is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂. austinpublishinggroup.com It consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The positioning of the nitrogen atoms within the pyrazole ring and the attachment of a hydrogen atom to one of them gives rise to the phenomenon of annular tautomerism. researchgate.netbeilstein-journals.org

The two primary tautomeric forms of indazole are 1H-indazole and 2H-indazole. researchgate.net In the 1H-tautomer, the hydrogen atom is attached to the nitrogen atom at position 1, resulting in a benzenoid structure. In the 2H-tautomer, the hydrogen is on the nitrogen at position 2, leading to a quinonoid structure. researchgate.netnih.gov A third, much rarer tautomer, 3H-indazole, lacks heteroaromatic character. nih.gov

Extensive theoretical and experimental studies have shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. researchgate.netnih.govrsc.org This greater stability is attributed to its benzenoid character, which results in a higher degree of aromaticity compared to the ortho-quinoid nature of the 2H-tautomer. nih.govrsc.org As a result, in the gas phase, in solution, and in the solid state, the 1H-tautomer is the predominant species. nih.govrsc.org

The tautomeric equilibrium between the 1H- and 2H-forms is an important consideration in the synthesis and reactivity of indazole derivatives. The reaction conditions, including the solvent, temperature, and the nature of the reagents, can influence the position of this equilibrium and the regioselectivity of substitution reactions. beilstein-journals.org For instance, alkylation of an unsubstituted indazole can lead to a mixture of N1- and N2-alkylated products, and controlling the selectivity is a significant synthetic challenge. beilstein-journals.org

The structural characteristics of the 1H-indazole system, including its planarity and the presence of both hydrogen bond donor (N-H) and acceptor (N) sites, are crucial for its biological activity. These features allow indazole derivatives to interact with a wide range of biological targets through various non-covalent interactions, contributing to their status as a privileged scaffold in medicinal chemistry.

Contextualizing 1h Indazole 6 Carboxylate Within Indazole Derivative Research

The 1H-indazole-6-carboxylate moiety represents a specific and synthetically valuable subset within the broader class of indazole derivatives. The presence of the carboxylic acid group at the 6-position of the indazole ring provides a versatile functional handle that can be readily modified to introduce a wide range of substituents and build more complex molecular architectures. tandfonline.comaun.edu.eg This makes it a key intermediate in the synthesis of numerous compounds with potential therapeutic applications. chemimpex.com

Research involving 1H-indazole-6-carboxylate and its ester or salt forms often serves as a starting point for the development of new bioactive molecules. For example, the methyl ester, methyl 1H-indazole-6-carboxylate, is a commercially available compound that has been utilized in the synthesis of inhibitors for enzymes such as FMS-like tyrosine kinase 3 (FLT3), which is a target in the treatment of acute myeloid leukemia. tandfonline.com The synthesis of these inhibitors often involves a series of chemical transformations starting from the carboxylate group, such as reduction to an alcohol, followed by oxidation to an aldehyde and subsequent condensation reactions. tandfonline.com

Furthermore, 1H-indazole-6-carboxylic acid itself has been used as a precursor for the synthesis of novel indazole derivatives with antiproliferative activity against various cancer cell lines. aun.edu.eg In these studies, the carboxylic acid is typically activated and then coupled with other molecules to form amide or ester linkages, leading to a diverse library of compounds for biological screening. aun.edu.eg

Beyond its use as a synthetic intermediate, the 1H-indazole-6-carboxylate ligand has also been employed in the field of coordination chemistry. Its ability to coordinate with metal ions, such as zinc(II) and cadmium(II), has been explored to create coordination polymers with interesting structural and photoluminescent properties. mdpi.com These studies are pioneering in investigating the luminescent properties of this specific indazole derivative and its complexes, opening up possibilities for the development of new functional materials. mdpi.com

Overview of Current Research Trajectories Involving the Indazole 6 Carboxylate Moiety

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For Sodium;1H-indazole-6-carboxylate, a combination of one- and two-dimensional NMR techniques provides a complete picture of the atomic arrangement and connectivity within the molecule. While specific NMR data for the sodium salt is not extensively published, the analysis of its parent compound, 1H-indazole-6-carboxylic acid, offers a robust framework for its characterization. nih.gov

One- and Two-Dimensional NMR Techniques for Proton and Carbon Connectivity

¹H NMR Spectroscopy: The proton NMR spectrum of the 1H-indazole-6-carboxylate anion is expected to exhibit distinct signals corresponding to the aromatic protons of the bicyclic ring system. Based on data for related indazole derivatives, the proton on C3 is typically the most deshielded proton of the heterocyclic ring, appearing as a singlet. nih.gov The protons on the benzene (B151609) ring (C4, C5, and C7) will show characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The absence of the acidic proton signal from the carboxylic acid group is a key indicator of the formation of the sodium salt.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carboxylate carbon (C=O) is expected to appear significantly downfield. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the substitution pattern and the tautomeric form. cdnsciencepub.comresearchgate.net For 1H-indazoles, C7a and C3a are typically found at the downfield end of the aromatic region.

2D NMR (COSY, HSQC): Two-dimensional NMR experiments are crucial for assembling the molecular structure. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the aromatic protons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹H and ¹³C signals of the CH groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1H-Indazole-6-carboxylic Acid in DMSO-d₆. The data for this compound is expected to be similar, with the notable absence of the COOH proton signal.
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3~8.1~135.0
4~7.8~122.0
5~7.6~124.0
7~8.2~110.0
3a-~121.0
7a-~140.0
C=O-~168.0
COOH~13.0 (broad)-

Solid-State NMR Applications for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a potent technique for characterizing the structure and dynamics of crystalline materials, including the identification of polymorphs. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit varying physical properties.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the primary ssNMR experiment. cdnsciencepub.com The number of distinct resonances for each carbon in the ¹³C CP/MAS spectrum corresponds to the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. researchgate.net Differences in chemical shifts between spectra of different batches can indicate the presence of different polymorphs or solvates. acs.orgnih.gov Furthermore, the chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions, such as hydrogen bonding involving the indazole N-H group. nih.govacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₈H₅N₂NaO₂), the expected monoisotopic mass can be calculated with high precision. An HRMS analysis, typically using electrospray ionization (ESI), would confirm the elemental composition of the parent ion, providing strong evidence for the compound's identity.

Table 2: Predicted HRMS Data for this compound.
IonFormulaCalculated m/z
[M+H]⁺ (of the free acid)C₈H₇N₂O₂⁺163.0502
[M-H]⁻ (of the free acid)C₈H₅N₂O₂⁻161.0356
[M+Na]⁺ (of the free acid)C₈H₆N₂O₂Na⁺185.0321
[M]⁻ (of the sodium salt)C₈H₅N₂O₂⁻161.0356

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For indazole derivatives, characteristic fragmentation pathways have been identified. xml-journal.netfxcsxb.com

In a typical MS/MS experiment on the [M-H]⁻ ion of 1H-indazole-6-carboxylate, a primary fragmentation would be the loss of carbon dioxide (CO₂) from the carboxylate group, resulting in a prominent fragment ion. nih.gov Further fragmentation of the indazole ring can occur, although it is generally a stable aromatic system. The fragmentation pattern of indazole-containing compounds often involves the cleavage of the bond between the carbonyl group and the indazole ring. fxcsxb.comresearchgate.net Analysis of these fragmentation pathways allows for the confirmation of the indazole core and the position of the carboxylate substituent.

Ionization Techniques for Complex Indazole Derivatives

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation patterns of indazole derivatives. The choice of ionization technique is critical for obtaining high-quality data, especially for complex molecules.

Electrospray Ionization (ESI): This soft ionization technique is particularly well-suited for polar and thermally labile molecules like this compound. ESI generates ions directly from a solution, minimizing fragmentation and typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. emory.eduvulcanchem.com In the case of this compound, ESI in positive ion mode would be expected to yield a prominent ion corresponding to the sodium adduct [M+Na]⁺ or the protonated molecule after the loss of sodium. High-resolution ESI, often coupled with time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is useful for analyzing a wide range of molecules, including those that are not readily soluble or are prone to fragmentation. emory.edu The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI-TOF mass spectrometry can provide a clear molecular ion peak with minimal fragmentation, which is advantageous for confirming the molecular weight of complex indazole derivatives. emory.edu

Electron Ionization (EI): While a "harder" ionization technique that often leads to extensive fragmentation, EI can be valuable for structural elucidation. emory.edu The fragmentation patterns obtained from EI can provide detailed information about the different structural components of the molecule. For indazole derivatives, characteristic fragmentation may involve the cleavage of the bond between the carbonyl group and the indazole ring. researchgate.netresearchgate.net

Ionization Technique Principle Advantages for Indazole Derivatives Typical Observations
Electrospray Ionization (ESI) Ions are generated from a fine spray of a liquid solution.Soft ionization, suitable for polar and thermally labile compounds. Minimizes fragmentation.[M+H]⁺, [M-H]⁻, or [M+Na]⁺ ions.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A laser strikes a matrix containing the analyte, causing desorption and ionization.Good for a wide range of molecules, produces singly charged ions, and is useful for imaging mass spectrometry.Clear molecular ion peak with minimal fragmentation.
Electron Ionization (EI) A beam of electrons bombards the sample, causing ionization and fragmentation.Provides detailed structural information from fragmentation patterns.Extensive fragmentation, characteristic cleavage of bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. The carboxylic acid salt will show a strong, broad absorption for the carboxylate anion (COO⁻) asymmetric stretching vibration, typically in the region of 1550-1610 cm⁻¹. The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the 3200-3600 cm⁻¹ region. chemicalbook.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ range. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com It is based on the inelastic scattering of monochromatic light. While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, the symmetric stretching of the carboxylate group would be a strong feature in the Raman spectrum. The aromatic ring vibrations would also be prominent. researchgate.net

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H (stretch) 3200-3600 (broad)
Aromatic C-H (stretch) >3000>3000
Carboxylate (C=O stretch, asymmetric) 1550-1610 (strong, broad)
Carboxylate (C=O stretch, symmetric) 1400-1450 (strong)
Aromatic C=C (stretch) 1400-16001400-1600

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

For this compound, a single-crystal X-ray diffraction study would definitively confirm the connectivity of the atoms and the geometry of the indazole ring system and the carboxylate group. It would also reveal the coordination of the sodium ion to the carboxylate oxygen atoms and potentially to the nitrogen atoms of the indazole ring. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure. mdpi.com

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

Chromatographic methods are essential for separating the components of a mixture, assessing the purity of a compound, and for its isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. dntb.gov.ua Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

Stationary Phase: A reversed-phase C18 column is a common starting point for the separation of indazole derivatives. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve good separation of compounds with a range of polarities.

Detection: UV detection is commonly used for aromatic compounds like indazoles. The wavelength of maximum absorbance should be determined to ensure high sensitivity.

A typical HPLC method for purity assessment of this compound might involve a C18 column with a gradient of water (containing a small amount of formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile, with UV detection at a wavelength around 254 nm or the compound's specific λmax. google.comavantorsciences.com

HPLC Parameter Typical Conditions
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. springermedizin.de this compound itself is not sufficiently volatile for direct GC analysis. However, it can be derivatized to a more volatile form, for example, by converting the carboxylic acid to its methyl or ethyl ester. mdpi.com

The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. springermedizin.de The choice of the GC column (stationary phase) is crucial for achieving good separation. A non-polar or medium-polarity column, such as a DB-5 or HP-5, is often suitable for this type of analysis.

Supercritical Fluid Chromatography (SFC) is a versatile technique that combines some of the advantages of both gas and liquid chromatography. chromatographyonline.com It is particularly well-suited for the separation of chiral compounds, which are molecules that are non-superimposable mirror images of each other (enantiomers). While this compound itself is not chiral, many of its derivatives used in pharmaceuticals are.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 1H-indazole-6-carboxylate, these calculations have been instrumental in elucidating its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of indazole derivatives. dergipark.org.trnih.govtandfonline.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and a LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. nih.gov

Studies on related indazole compounds have shown that the distribution of electron density in these frontier orbitals can identify the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, in coordination polymers involving 1H-indazole-6-carboxylic acid, time-dependent DFT (TD-DFT) calculations have been used to analyze the electronic transitions responsible for their photoluminescent properties. mdpi.com These calculations revealed that the emissions are primarily due to ligand-centered π←π transitions, where the HOMO is spread over the entire ligand and the LUMO has a π character. mdpi.com

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides information on charge distribution and intramolecular interactions, which are critical for understanding reaction mechanisms. nih.govbeilstein-journals.org

Table 1: Frontier Molecular Orbital Energies for Related Indazole Derivatives

CompoundMethodHOMO (eV)LUMO (eV)ΔE (eV)Source
1-Butyl-1H-indazole-3-carboxamideDFT/6-31+G(d,p)-6.23-1.324.91 nih.gov
1-Butyl-N-phenyl-1H-indazole-3-carboxamideDFT/6-31+G(d,p)-6.15-1.674.48 nih.gov
1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamideDFT/6-31+G(d,p)-6.28-1.694.59 nih.gov

Ab Initio Methods for Predicting Spectroscopic Properties

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are employed to predict various spectroscopic properties. For indazole derivatives, these methods, particularly when combined with DFT (e.g., B3LYP functional), have been used to calculate and interpret NMR spectra. acs.org The Gauge-Invariant Atomic Orbital (GIAO) method is a prominent example used to compute NMR chemical shifts, providing excellent agreement with experimental data for 1H, 13C, and 15N nuclei. acs.org

These theoretical calculations are crucial for the structural elucidation of different isomers and tautomers of indazoles, helping to assign the correct structures to experimentally observed signals. acs.org

Prediction of Tautomeric Equilibria and Relative Stabilities

The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. mdpi.comnih.govbeilstein-journals.org Computational studies have been vital in determining the relative stabilities of these tautomers. For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer due to its greater aromaticity. mdpi.comnih.govbeilstein-journals.orgresearchgate.net

Theoretical calculations using methods like MP2 and DFT have quantified this energy difference. researchgate.netaustinpublishinggroup.com For instance, the 1H-indazole is reported to be more stable than the 2H-indazole by approximately 3.6 to 5.3 kcal/mol in the gas phase. researchgate.net The presence of substituents on the indazole ring can influence this tautomeric equilibrium. For example, a 7-nitro group can further stabilize the 1H-form through intramolecular hydrogen bonding. In the case of 1H-indazole-6-carboxylic acid, the 1H-tautomer is the predominant form. researchgate.net

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques offer insights into the dynamic behavior and intermolecular interactions of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis helps in understanding the three-dimensional structure of molecules and the energy associated with different spatial arrangements. For indazole derivatives, this is often achieved through a combination of X-ray crystallography and computational modeling. acs.orgresearchgate.netoptibrium.com

For example, the crystal structures of several N-substituted indazole-5-carboxamides have confirmed the preference for the 1H-indazole tautomeric form. optibrium.com Theoretical calculations can further explore the potential energy surface to identify stable conformers and the energy barriers between them. In a study on nitro-1H-indazole derivatives, the torsion angles of substituents were determined from X-ray data and compared with computational models. acs.org

Prediction of Molecular Interactions and Binding Affinities

Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is crucial for applications in medicinal chemistry. Molecular docking is a computational technique widely used to predict the binding mode and affinity of a ligand to a receptor. nih.govaun.edu.egresearchgate.netresearchgate.net

Several studies have employed molecular docking to investigate the interactions of indazole derivatives with various protein targets, such as kinases and cyclooxygenase (COX) enzymes. aun.edu.egresearchgate.net These studies have shown that the indazole scaffold can form key hydrogen bonds and hydrophobic interactions within the active sites of these proteins. aun.edu.eg For instance, derivatives of 1H-indazole-6-carboxylic acid have been docked into the active sites of CDK2, EGFR, and c-Met kinases to rationalize their observed biological activities. aun.edu.eg The binding interactions typically involve hydrogen bonding with amino acid residues and π-π stacking interactions.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time. researchgate.net

Dynamics of Molecular Recognition Processes

The understanding of how 1H-indazole-6-carboxylate and its derivatives interact with biological targets is greatly enhanced by computational methods such as molecular docking and molecular dynamics (MD) simulations. These techniques provide insights into the binding modes, interaction energies, and the stability of ligand-receptor complexes at an atomic level.

Molecular docking studies have been widely employed to predict the binding orientation of indazole derivatives within the active sites of various proteins. For instance, derivatives of 1H-indazole-6-carboxylic acid were evaluated as potential kinase inhibitors through docking studies against cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and c-Met kinase. aun.edu.eg These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. In a study on novel indazole derivatives, molecular docking was used to assess their binding energy with the renal cancer receptor (PDB: 6FEW), successfully identifying the derivatives with the highest binding potential. nih.govrsc.org Similarly, docking simulations predicted the binding modes of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense system. tandfonline.com

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of the ligand and protein over time, providing information on the stability of the complex. MD simulations have been used to evaluate 1H-indazole analogs as anti-inflammatory agents by studying their interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net These simulations indicated that certain derivatives remained stable within the active site of the COX-2 enzyme. The stability of the ligand-protein complex is often further analyzed using Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations to estimate the binding free energy, providing a more accurate prediction of binding affinity. researchgate.net In another example, MD simulations lasting up to 75 nanoseconds were conducted to understand the interactions of indazole derivatives with their target protein binding sites, confirming the stability of the docked poses. chemrxiv.orgnih.gov

These computational approaches are complementary, with docking providing a static snapshot of the binding pose and MD simulations revealing the dynamic stability of the interaction, both of which are critical for the rational design of new and more potent inhibitors based on the indazole scaffold.

Table 1: Examples of Molecular Docking and Dynamics Studies on Indazole Derivatives

Compound/Derivative Class Target Protein (PDB ID) Computational Method(s) Key Findings Reference(s)
1H-Indazole-6-carboxylic acid derivatives CDK2 (1PYE), EGFR (1M17), c-Met (3DKF) Molecular Docking Identification of binding energies and interaction modes. aun.edu.eg
3-Carboxamide indazole derivatives Renal Cancer Receptor (6FEW) Molecular Docking Predicted derivatives with the highest binding energy. nih.govrsc.org
1H-Indazole analogs Cyclooxygenase-2 (COX-2) (3NT1) Molecular Docking, MD Simulation, MM-GBSA Compounds showed significant binding results and stability in the active site. researchgate.net
Indazole Derivative Human Hepatic Ketohexokinase (KHK-C) Molecular Docking, MD Simulation Assessed the stability of interactions between the compound and the KHK-C binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, QSAR studies are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules.

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for various series of indazole derivatives. longdom.orgnih.gov 2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the 2D structure of the molecule. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of atoms and the associated steric and electrostatic fields. nih.gov

In a study focused on developing indazole derivatives as Threonine Tyrosine Kinase (TTK) inhibitors, robust 2D-QSAR and 3D-QSAR models were created. longdom.org The models demonstrated high predictive accuracy, with the 2D-QSAR model showing a squared correlation coefficient (r²) of 0.9512 and the 3D-QSAR model yielding a cross-validated r² (q²) of 0.9132. Such high statistical values indicate a reliable and predictive model. The contour maps generated from these 3D-QSAR studies highlight specific regions around the indazole scaffold where steric bulk or electrostatic interactions (positive or negative) would either enhance or diminish biological activity, thus providing a structural framework for designing new inhibitors. longdom.orgnih.gov

Another study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors also employed 3D-QSAR to understand the structural requirements for inhibitory potency. nih.gov The resulting steric and electrostatic maps helped to explain the variability in the activity of the compounds and provided crucial insights for future design. The reliability of these models is often confirmed through internal and external validation techniques, ensuring their robustness for predicting the activity of new chemical entities. longdom.org

Table 2: Statistical Validation of QSAR Models for Indazole Derivatives

Model Type Target Key Statistical Parameter Value Significance Reference(s)
2D-QSAR Threonine Tyrosine Kinase (TTK) r² (squared correlation coefficient) 0.9512 High correlation between predicted and observed activity. longdom.org
3D-QSAR (SWF kNN) Threonine Tyrosine Kinase (TTK) q² (cross-validated r²) 0.9132 High internal predictive power. longdom.org
3D-QSAR (Field-based) HIF-1α Not specified - Steric and electrostatic maps provide a framework for design. nih.gov

In Silico Approaches for Reaction Mechanism Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the mechanisms of chemical reactions involving the indazole core. These in silico approaches allow for the investigation of reaction pathways, transition states, and the stability of intermediates, providing insights that are often difficult to obtain through experimental means alone.

A significant area of study has been the regioselective alkylation of the indazole ring, which can occur at either the N1 or N2 position. beilstein-journals.orgbeilstein-journals.org DFT calculations have been used to evaluate the mechanisms governing this selectivity. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, calculations suggested that a chelation mechanism involving the cation (e.g., Cs⁺) with the N2-atom and the oxygen of the C3-carboxylate substituent favors the formation of the N1-alkylated product. beilstein-journals.org In the absence of such a chelating metal, other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org Natural Bond Orbital (NBO) analyses further support these proposed pathways by calculating the partial charges and Fukui indices at the N1 and N2 positions. beilstein-journals.org

DFT has also been applied to understand the mechanism of other reactions, such as the addition of formaldehyde (B43269) to 1H-indazole. nih.govacs.org Calculations at the B3LYP/6-311++G(d,p) level indicated that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer by approximately 20 kJ·mol⁻¹. nih.govacs.org These theoretical studies provide a sound basis for the experimental observations and can predict the outcomes of reactions with different substituents on the indazole ring. nih.gov

Furthermore, theoretical insights have been gained into the mechanism of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the C-3 functionalization of 1H-indazole. mdpi.com By modeling the reaction steps, researchers can understand catalyst behavior and optimize reaction conditions for higher yields and selectivity. These computational investigations are invaluable for rationalizing experimental results and for the predictive design of synthetic routes to novel indazole derivatives.

Virtual Screening and Library Design for Indazole-6-carboxylate Derivatives

Virtual screening is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach, along with the rational design of focused chemical libraries, is crucial for accelerating the discovery of new drug candidates based on the 1H-indazole-6-carboxylate scaffold.

Several virtual screening strategies have been successfully applied. Pharmacophore-based screening involves defining a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. This pharmacophore model is then used to filter large compound libraries. In one study, a pharmacophore model was used to screen the National Cancer Institute (NCI) library of 460,000 compounds to identify potential inhibitors of human hepatic ketohexokinase (KHK-C). nih.gov This initial screening was followed by multi-level molecular docking (from high-throughput to standard and extra precision modes) to refine the hits and prioritize compounds for further investigation. nih.gov

Another approach is shape-based screening, which uses the 3D shape of a known active ligand as a template to find new compounds with similar shapes but potentially different chemical scaffolds. This method was used to screen a billion-compound library to discover inhibitors of mycobacterial Lipoamide Dehydrogenase (Lpd), where the indazole core was a feature of one of the known inhibitors. acs.org

Fragment-based drug discovery (FBDD) often utilizes virtual screening to identify small molecular fragments that bind to the target. The indazole moiety itself has been identified as a privileged fragment that binds to the ATP binding site of cyclin-dependent kinases (CDKs). nih.gov Virtual screening of fragment libraries can identify such key fragments, which are then grown or linked together to create more potent lead compounds. nih.gov

Finally, receptor-based virtual screening is used to design targeted libraries. This involves docking a large collection of compounds into the target's binding site and scoring their potential interactions. otavachemicals.com This method allows for the creation of smaller, focused libraries of compounds with a higher probability of being active, specifically tailored to a protein of interest. For example, this approach has been used to identify novel indazole-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). otavachemicals.com These in silico methods significantly reduce the time and cost associated with experimental high-throughput screening and are essential tools in modern drug discovery.

Table 3: Overview of Virtual Screening Methodologies for Indazole-Related Scaffolds

Screening Method Library Screened Target Outcome Reference(s)
Pharmacophore-based & Molecular Docking National Cancer Institute (NCI) Library (~460,000 compounds) Human Hepatic Ketohexokinase (KHK-C) Identification of 10 hits with docking scores outperforming the co-crystallized ligand. nih.gov
Shape-based Screening & Molecular Docking ~1 Billion compounds Mycobacterial Lipoamide Dehydrogenase (Lpd) Identification of novel inhibitor scaffolds, some containing the indazole core. acs.org
Fragment-based Screening Fragment libraries (~500 fragments) Cyclin-dependent kinase (CDK) Identified indazole as a key fragment for binding to the ATP site. nih.gov

Elucidation of Key Structural Features Dictating Molecular Efficacy

The molecular efficacy of indazole derivatives is fundamentally dictated by the indazole core itself, which serves as a versatile scaffold for establishing critical interactions with biological targets. nih.gov The bicyclic system, composed of a benzene ring fused to a pyrazole (B372694) ring, and its specific tautomeric form (1H-indazole being predominant and more stable than 2H-indazole) are crucial starting points for molecular design. nih.govnih.gov

Key structural features that are consistently important for the biological activity of this class of compounds include:

The Indazole N-H Group: The hydrogen atom on the indazole nitrogen often acts as a crucial hydrogen bond donor. Docking studies have repeatedly shown this N-H group forming a hydrogen bond with key amino acid residues (such as glutamic acid or alanine) in the ATP-binding pocket of kinases, serving as a "hinge-binder". tandfonline.comnih.govhanyang.ac.kr

The C6-Carboxylate Moiety (or its derivatives): The substituent at the C6 position is pivotal for anchoring the molecule and establishing interactions that can significantly influence potency and selectivity. In a series of antiproliferative agents, a 1H-indazole-6-carboxylic acid was esterified with various amidoximes, indicating the importance of this position for derivatization to achieve potent activity. aun.edu.eg Similarly, the development of GPR120 agonists from an indazole-6-phenylcyclopropylcarboxylic acid series underscores the therapeutic potential unlocked by modifications at this site. acs.org

Aromatic Substituents: The introduction of aryl groups at various positions, often C3 or C6, is a common strategy. mdpi.commdpi.com These groups can engage in hydrophobic and π-π stacking interactions within receptor pockets, significantly contributing to binding affinity. tandfonline.comhanyang.ac.kr For instance, in a series of glucagon (B607659) receptor antagonists, aryl groups at the C3 and C6 positions of the indazole core were found to be crucial for inhibitory activity. mdpi.com

The combination of a hydrogen-bonding element (the indazole N-H), a point of diverse substitution for specific interactions (the C6-carboxylate), and appropriately placed lipophilic groups for hydrophobic interactions forms the fundamental basis for the efficacy of these derivatives.

Positional and Substituent Effects on Biological Activity Modulation

The biological activity of indazole-6-carboxylate derivatives is highly sensitive to the nature and position of substituents on the indazole ring. Medicinal chemistry campaigns have systematically explored these effects to optimize potency against various targets, including kinases, G-protein coupled receptors, and enzymes.

Substitutions at N1: The N1 position of the indazole ring is a frequent site for modification. Introducing substituents here can modulate pharmacokinetic properties and potency. In a series of CCR4 antagonists, N1-meta-substituted benzyl (B1604629) groups bearing an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org In another study on anticancer agents, N-methyl-3-aryl indazoles consistently showed higher activity than their non-methylated 3-aryl counterparts, suggesting the N1-methyl group contributes favorably to cytotoxicity. mdpi.com

Substitutions at C3: The C3 position is another critical site for modification. For inhibitors of 5-lipoxygenase (5-LOX), a hydroxyl group at C3 was found to be a relevant feature for activity. sci-hub.se In a series of anticancer compounds, linking a substituted phenyl group to the C3 position while introducing a hydrophilic group at C6 was a successful design strategy. nih.gov

Substitutions at C4, C5, and C7: While less commonly the primary focus, substitutions at these positions can fine-tune activity. For CCR4 antagonists, methoxy- or hydroxyl-containing groups were the more potent C4 substituents, while only small groups were tolerated at C5 and C7, with C6 analogues being preferred. acs.org For GSK-3 inhibitors, a methoxy (B1213986) group at the C5 position led to higher potency compared to a methyl group, highlighting the importance of this substituent. nih.gov

Substitutions at C6: The C6 position, the anchor point for the carboxylate in this series, is pivotal. In the development of FLT3 inhibitors, the core scaffold of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole was central to the design. tandfonline.com The activity of these compounds was then modulated by various benzamide (B126) and phenyl urea (B33335) substituents attached to the benzimidazole (B57391) moiety, which is itself linked at the C6-position of the indazole. hanyang.ac.kr Similarly, for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold played a crucial role. mdpi.com

The following tables present research findings on how specific substitutions on the indazole ring modulate biological activity against different targets.

Table 1: Antiproliferative Activity of 1H-Indazole-6-Carboxylate Derivatives aun.edu.eg

Compound R Group (Attached via ester link to C6-carboxylate) Mean GI₅₀ (μM)
6f 4-Fluorophenyl 0.77
6i 4-(Trifluoromethyl)phenyl 0.86
6j 3,4-Dichlorophenyl 1.05
6s 3-Nitrophenyl 1.05
6n 4-Chlorophenyl 1.07
Doxorubicin (Reference Drug) 1.10

Table 2: FLT3 Kinase Inhibitory Activity of 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives tandfonline.com

Compound R Group (on benzamide moiety) FLT3 IC₅₀ (nM) FLT3-D835Y IC₅₀ (nM)
8r 4-ethylpiperazin-1-yl 41.6 5.64
8p 4-cyclopropylpiperazin-1-yl 148 13.5
8a 4-methylpiperazin-1-yl 1630 118

Table 3: Anticancer Activity of N1-Methylated vs. Non-Methylated Indazole Derivatives mdpi.com

Compound R Group (at C3) N1-Substituent HCT-116 IC₅₀ (μg/mL)
3c 4-Fluorophenyl H >100
5c 4-Fluorophenyl CH₃ < 87
3j 4-Nitrophenyl H < 87

| 5j | 4-Nitrophenyl | CH₃ | < 87 |

These data clearly demonstrate that subtle changes in substitution patterns can lead to dramatic shifts in biological potency, providing a rational basis for lead optimization.

Impact of Molecular Conformation on Receptor/Enzyme Binding Modes

The three-dimensional conformation of indazole-6-carboxylate derivatives and their resulting binding mode within a target's active site are critical determinants of their biological function. Molecular docking studies have provided significant insights into these interactions.

A recurring binding motif involves the indazole ring acting as a hinge-binder in kinase enzymes. tandfonline.comhanyang.ac.kr For instance, in a series of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the amino hydrogen of the indazole ring forms a hydrogen bond with the amide oxygen of a cysteine residue (Cys694) in the hinge region of the ATP-binding site. tandfonline.com This anchoring interaction correctly orients the rest of the molecule. The fused benzimidazole ring, attached at the C6 position of the indazole, then forms favorable π-π stacking interactions with phenylalanine residues (Phe691 and Phe830). tandfonline.comhanyang.ac.kr

Similarly, in docking studies of compounds against CDK2, EGFR, and c-Met kinases, the indazole derivatives showed strong binding energies, with the indazole scaffold participating in key hydrogen bonding. aun.edu.eg The conformation adopted by the molecule allows other parts, such as substituents on the C6-linked moiety, to access and interact with other regions of the binding pocket. For example, in FLT3 inhibitors, an amide linker forms a second hydrogen bond with an aspartic acid residue (Asp829), further stabilizing the complex. tandfonline.com

In the case of allosteric CC-chemokine receptor 4 (CCR4) antagonists, X-ray diffraction studies of indazole sulfonamide fragments suggested the presence of an important intramolecular interaction that stabilizes the active conformation required for binding to an intracellular allosteric site. acs.org This highlights that both intermolecular interactions with the receptor and intramolecular forces that define the ligand's preferred shape are crucial for activity.

The conformation is not static; the flexibility of linkers and substituents allows the molecule to adapt to the specific topology of the binding site. The design of novel inhibitors often focuses on optimizing these interactions to achieve a bound conformation with the most favorable energetics.

Strategic Bioisosteric Replacements within the Indazole-6-carboxylate Framework

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group with another that retains similar physicochemical or steric properties, with the goal of improving potency, selectivity, or pharmacokinetic profiles. researchgate.net This strategy has been effectively applied to the indazole-6-carboxylate scaffold.

One key application is the replacement of the core heterocyclic system itself. In the development of glucagon receptor antagonists, a "scaffold hopping" approach was used, leading to the discovery of novel indazole and indole (B1671886) derivatives based on existing leads. researchgate.net This demonstrates that the indazole ring can serve as a successful bioisostere for other heterocyclic systems in certain contexts.

Another powerful example is the modification of moieties attached to the indazole core. In the pursuit of novel FLT3 inhibitors, a benzimidazole scaffold was introduced as a bioisostere for a previously studied quinazoline (B50416) ring. tandfonline.comhanyang.ac.kr This change was made to improve handling properties and structural flexibility. The resulting benzimidazole derivatives, linked to the indazole-6-yl fragment, not only retained their activity but, in some cases, showed enhanced potency against FLT3 compared to their quinazoline predecessors. hanyang.ac.kr

The carboxylic acid group at the C6 position is also a prime candidate for bioisosteric replacement. Carboxylic acids can be replaced by other acidic groups, such as tetrazoles, to modulate properties like acidity (pKa) and lipophilicity while aiming to preserve the key binding interactions. nih.gov In a broader context, research into metal-binding pharmacophores has explored replacing the carboxylic acid of picolinic acid with various other metal-coordinating motifs to expand chemical diversity and improve drug-likeness. nih.gov This principle is directly applicable to indazole-6-carboxylate derivatives, where the carboxylate may be involved in critical metal coordination or hydrogen bonding that could potentially be replicated by a suitable bioisostere.

Design Principles for Enhancing Selectivity and Potency through Structural Modifications

The collective SAR and binding mode data provide a set of guiding principles for the rational design of more potent and selective indazole-6-carboxylate derivatives.

Exploit the Hinge-Binding Capacity: The N1-H of the indazole ring is a reliable anchor point for binding to the hinge region of many kinases. Designs should preserve this feature or, if substituting at N1, ensure that other interactions compensate for its loss. For example, N1-methylation can sometimes be favorable, but its impact must be evaluated on a case-by-case basis. mdpi.com

Optimize Substituents for Specific Sub-pockets: Potency and selectivity are often achieved by tailoring substituents to fit into specific hydrophobic or hydrophilic sub-pockets within the target's active site. For GPR120 agonists, identifying a (S,S)-cyclopropylcarboxylic acid motif was key to achieving selectivity against the related GPR40 receptor. acs.org Similarly, for FGFR1 inhibitors, introducing ethoxy and iso-propoxy groups that could tightly fill a hydrophobic cavity resulted in high potency. nih.gov

Modulate Physicochemical Properties through Substitution: Substituents can be used to fine-tune properties like solubility and cell permeability. In the development of anticancer agents, a hydrophilic group was introduced at the C6 position and a hydrophobic group at the C3 position to balance properties and achieve potent activity. nih.gov

Utilize Bioisosteric Replacement and Scaffold Hopping: When a lead compound has liabilities (e.g., poor pharmacokinetics, off-target effects), bioisosteric replacement of the core scaffold or key functional groups can lead to improved properties. Replacing a quinazoline with a benzimidazole improved the flexibility and potency of FLT3 inhibitors. tandfonline.comhanyang.ac.kr

By systematically applying these principles—anchoring the core, optimizing substituent interactions, fine-tuning physicochemical properties, exploring bioisosteric space, and controlling conformation—medicinal chemists can more efficiently navigate the chemical space of indazole-6-carboxylate derivatives to develop novel therapeutics with enhanced potency and selectivity.

Mechanistic Insights into Molecular Interactions of Indazole 6 Carboxylate Scaffolds

Exploration of Molecular Recognition Mechanisms with Biological Macromolecules

The molecular recognition of indazole-6-carboxylate scaffolds by biological macromolecules is a multifaceted process governed by a combination of structural features and non-covalent interactions. The planar, aromatic nature of the indazole ring allows for significant π-π stacking interactions with aromatic residues within the binding pockets of proteins. samipubco.com The nitrogen atoms within the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, contributing to the specificity and affinity of binding. samipubco.com

The versatility of the indazole scaffold is further enhanced by its ability to exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netnih.gov The 1H-tautomer is generally more stable. researchgate.net This tautomerism can influence the molecule's electronic distribution and hydrogen bonding patterns, allowing it to adapt to various binding environments. samipubco.com

The specific geometry of the binding pocket dictates the preferred interactions. For instance, in some kinase inhibitors, the indazole moiety acts as a "hinge binder," forming critical hydrogen bonds with the protein backbone, while the rest of the molecule extends into other regions of the active site. tandfonline.comhanyang.ac.kr The fused ring system provides a degree of rigidity, which can enhance binding specificity by reducing the entropic penalty upon binding. samipubco.com

Elucidation of Enzyme Inhibition or Activation Mechanisms (General, not specific clinical outcomes)

Indazole-6-carboxylate derivatives have been widely explored as modulators of enzyme activity, particularly as inhibitors of kinases and other enzymes implicated in various cellular processes. The mechanism of inhibition often involves the competitive binding of the indazole scaffold to the enzyme's active site, preventing the natural substrate from binding.

The indazole ring can mimic the purine (B94841) core of ATP, the primary substrate for many kinases. This allows indazole-based inhibitors to occupy the ATP-binding pocket and form key interactions with conserved residues. For example, derivatives of 1H-indazole have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs) and FMS-like tyrosine kinase 3 (FLT3). hanyang.ac.krmdpi.com In these cases, the indazole core typically forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. hanyang.ac.kr

The substituents on the indazole ring, including the 6-carboxylate group, are crucial for achieving high affinity and selectivity. These groups can extend into adjacent hydrophobic or hydrophilic pockets, forming additional interactions that stabilize the enzyme-inhibitor complex. For instance, in the inhibition of enzymes like thymidine (B127349) phosphorylase and α-glucosidase, the nature, size, and position of substituents on the indazole-thiadiazole hybrid scaffold were found to significantly influence the inhibitory potential. bohrium.com

Molecular docking studies have provided valuable insights into the binding modes of these inhibitors. These studies reveal the specific amino acid residues involved in the interaction and help to rationalize the structure-activity relationships (SAR) observed experimentally. bohrium.comaun.edu.eg For example, in the case of EGFR, CDK2, and c-Met inhibitors, docking studies have helped to identify the key hydrogen bonding and hydrophobic interactions that drive the inhibitory activity. aun.edu.eg

Below is a table summarizing the inhibitory activities of some indazole derivatives against various enzymes:

Compound/Derivative ClassTarget Enzyme(s)Key Mechanistic FeatureIC50 Values
3-carboxamido-2H-indazole-6-arylamide derivativesCRAFAntiproliferative activity38.6 nM (for the most promising inhibitor) mdpi.com
3-substituted 1H-indazolesIDO1Inhibition of enzyme efficiency720 nM and 770 nM mdpi.com
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR1Enzymatic inhibition30.2 ± 1.9 nM mdpi.com
1H-indazole-based derivativesFGFR1-3Inhibition of kinase activity0.8–90 μM mdpi.com
Indazole-based thiadiazole hybrid derivativesThymidine phosphorylase, α-glucosidaseDual inhibitionSignificant inhibitory potential bohrium.com

Investigation of Ligand-Driven Conformational Changes in Target Interactions

The binding of a ligand, such as an indazole-6-carboxylate derivative, to a biological macromolecule can induce significant conformational changes in the target protein. These changes are often essential for the biological function or inhibition mechanism. The flexibility of both the ligand and the protein allows for an "induced fit" where the binding event triggers a reorganization of the protein structure to achieve a more stable complex.

The indazole scaffold, with its blend of rigidity and flexibility, is well-suited to drive such conformational shifts. samipubco.com While the fused ring system provides a stable core, the substituents can rotate and adapt to the topology of the binding site. This adaptability allows the ligand to access and stabilize specific conformations of the protein that may not be favorable in the unbound state.

For example, in glycosyltransferases, which often exist in an "open" conformation, the binding of a substrate can induce a global conformational change to a "closed" state, bringing the catalytic residues into the correct orientation for the reaction to occur. nih.gov Similarly, the binding of an indazole-based inhibitor can lock the enzyme in an inactive conformation, preventing it from cycling through the conformational changes required for catalysis.

The carboxylate group can play a significant role in this process. Its ability to form strong, directed interactions can help to anchor one part of the ligand, allowing other parts to explore and induce conformational changes in distal regions of the protein. Studies on progesterone (B1679170) receptors have shown that ligand binding can induce conformational changes in the C-terminal region of the receptor, which can be detected by specific antibodies. nih.gov This highlights how ligand binding can have allosteric effects, influencing the structure and function of regions of the protein that are distant from the actual binding site.

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for investigating these ligand-driven conformational changes. nih.gov MD simulations can provide a dynamic picture of the binding process and reveal the subtle structural rearrangements that occur upon ligand binding. These simulations can help to identify the key residues involved in the conformational change and provide insights into the energetic landscape of the binding process.

Photophysical and Photochemical Mechanisms of Indazole-6-carboxylate Compounds

The aromatic nature of the indazole ring system endows indazole-6-carboxylate and its derivatives with interesting photophysical and photochemical properties. These properties are primarily governed by electronic transitions within the conjugated π-system of the molecule.

Photophysical Properties:

Indazole-6-carboxylate compounds can absorb ultraviolet (UV) light, leading to the excitation of electrons from the ground state to higher energy excited states. mdpi.com The subsequent de-excitation can occur through various pathways, including fluorescence and phosphorescence, where the molecule emits light at a longer wavelength than the absorbed light. This phenomenon is known as photoluminescence. mdpi.com

The photoluminescent properties of indazole-6-carboxylates can be modulated by coordination to metal ions. For example, coordination polymers formed between 1H-indazole-6-carboxylic acid and zinc(II) or cadmium(II) have been shown to exhibit photoluminescence. mdpi.comugr.es Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), have indicated that the emission in these complexes is primarily due to ligand-centered π-π* electronic transitions. mdpi.comugr.es The crystal structure can also enhance luminescence through a "crystal-induced luminescence effect". mdpi.com

Photochemical Mechanisms:

Upon absorption of light, indazoles can undergo photochemical reactions. A notable transformation is the photochemical conversion of indazoles into benzimidazoles. researchgate.net This process involves an excited-state tautomerization of the 1H-indazole to a 2H-isomer, which then undergoes a photochemical rearrangement. researchgate.net This reaction proceeds under mild conditions and is compatible with a variety of functional groups. researchgate.net

Other photochemical reactions involving indazole derivatives have also been reported. For instance, o-nitrobenzyl compounds, which can be precursors to indazolones, undergo photochemical reactions to form reactive intermediates like o-nitrosobenzaldehyde. ucdavis.eduaub.edu.lb

The following table summarizes some of the key photophysical data for indazole-6-carboxylate related compounds:

Compound/SystemExcitation Wavelength (nm)Emission Wavelength (nm)Key Observation
[Zn(L)(H₂O)]n (L = 1H-indazole-6-carboxylate)~300~400Ligand-centered π-π* emission mdpi.com
[Cd₂(HL)₄]n (L = 1H-indazole-6-carboxylate)~300~400Similar emission to the free ligand mdpi.com
Iridium(III) complexes with 2-phenyl-2H-indazole ligands~400-450564-570Yellow emission from a mixed ³MLCT/³ILCT/³LLCT excited state bohrium.com

Kinetic and Thermodynamic Characterization of Binding Events

Understanding the kinetics and thermodynamics of the binding of indazole-6-carboxylate scaffolds to their biological targets is crucial for rational drug design. These parameters provide a complete picture of the binding process, including the speed of association and dissociation (kinetics) and the driving forces behind the interaction (thermodynamics).

Kinetics:

The kinetics of binding are described by the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these two constants determines the equilibrium dissociation constant (K_d), which is a measure of binding affinity. A slow k_off rate, indicating a long residence time of the drug on its target, is often a desirable property for therapeutic agents.

Computational methods, such as comparative binding energy (COMBINE) analysis and molecular dynamics simulations, can be used to predict and analyze the kinetics of ligand binding. acs.orgelifesciences.org These studies can identify the structural features and intermolecular interactions that contribute to the kinetic barrier for dissociation. For instance, the displacement of water molecules from the binding pocket can be a significant factor contributing to the activation barrier for binding. acs.org

Thermodynamics:

The thermodynamics of binding are characterized by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complex formation. Isothermal titration calorimetry (ITC) is a powerful experimental technique for directly measuring these thermodynamic parameters. nih.gov

The presence of a carboxylate group can significantly impact the thermodynamics of binding. nih.gov It can lead to either favorable (pro-enthalpic) or unfavorable (anti-enthalpic) contributions, depending on its interactions with the protein and the surrounding water molecules. nih.gov An interesting phenomenon often observed is enthalpy-entropy compensation, where a favorable change in enthalpy is offset by an unfavorable change in entropy, or vice versa. nih.gov

A study on the enthalpy of formation of various indazole derivatives, including 1H-indazole-6-carboxylic acid, has been conducted using experimental and theoretical methods, providing fundamental thermodynamic data for these compounds. researchgate.net

The following table provides a conceptual overview of the thermodynamic parameters involved in ligand binding:

Thermodynamic ParameterDescriptionFavorable Contribution
Gibbs Free Energy (ΔG)Overall energy change of bindingNegative
Enthalpy (ΔH)Change in heat content (bonding interactions)Negative
Entropy (ΔS)Change in disorderPositive

Applications of 1h Indazole 6 Carboxylate in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

1H-Indazole-6-carboxylic acid and its derivatives are recognized as valuable building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. chemimpex.comcymitquimica.comchemenu.coma2bchem.com The indazole core is a significant scaffold in numerous bioactive compounds, and the carboxylic acid group at the 6-position provides a reactive handle for various chemical transformations. chemimpex.comcymitquimica.com This allows for the construction of a diverse array of more complex molecular architectures.

The reactivity of the indazole ring system, combined with the functional group transformations enabled by the carboxylate moiety, makes it a key intermediate in the synthesis of a wide range of derivatives. a2bchem.com For instance, derivatives of 1H-indazole-6-carboxylic acid can undergo various chemical reactions, including substitution, addition, and cyclization, to yield novel compounds with specific functionalities. a2bchem.com The ester and iodo- derivatives of 1H-indazole-6-carboxylic acid, for example, are known to participate in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming carbon-carbon bonds. This versatility allows chemists to systematically modify the core structure to develop new therapeutic agents and other functional molecules. chemimpex.com

Table 1: Synthetic Reactions Involving 1H-Indazole-6-carboxylate Derivatives

Reaction Type Reactant Derivative Resulting Product Application Area
Esterification 1H-Indazole-6-carboxylic acid 1H-Indazole-6-carboxylate esters Organic Synthesis
Amidation 1H-Indazole-6-carboxylic acid 1H-Indazole-6-carboxamides Medicinal Chemistry
Suzuki-Miyaura Coupling 3-Iodo-1H-indazole-6-carboxylate 3-Aryl-1H-indazole-6-carboxylates Pharmaceuticals

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

1H-Indazole-6-carboxylic acid has emerged as a significant ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). cymitquimica.comCurrent time information in Bangalore, IN. These materials are at the forefront of inorganic chemistry research due to their potential applications in areas such as luminescence, catalysis, and gas storage. Current time information in Bangalore, IN. The ability to form stable, crystalline structures with predictable topologies makes 1H-indazole-6-carboxylate an attractive component for designing functional solid-state materials.

The solvothermal reaction of 1H-indazole-6-carboxylic acid with transition metal salts, such as those of zinc(II) and cadmium(II), has been shown to yield CPs with varying dimensionalities. Current time information in Bangalore, IN. For example, its reaction with zinc(II) acetate (B1210297) has produced a one-dimensional (1D) double-chain coordination polymer, while the use of cadmium(II) acetate under similar conditions resulted in a three-dimensional (3D) MOF. Current time information in Bangalore, IN. This difference is attributed to the larger ionic radius of Cd(II), which allows for higher coordination numbers and more extensive connectivity. Current time information in Bangalore, IN.

Ligand Design and Coordination Modes with Transition Metals

The versatility of 1H-indazole-6-carboxylic acid as a ligand stems from its multiple potential coordination sites. It possesses both a carboxylate group and a pyrazole (B372694) ring, each capable of coordinating to metal ions. Current time information in Bangalore, IN.nih.gov This allows for a variety of coordination modes, which is a key factor in the design of CPs and MOFs with desired structures and properties. Current time information in Bangalore, IN.

In reported coordination compounds with zinc(II) and cadmium(II), the 1H-indazole-6-carboxylate ligand has demonstrated several coordination behaviors. Current time information in Bangalore, IN. It can act as a monodentate ligand through the indazole nitrogen atoms or coordinate through the oxygen atoms of the carboxylate group. Current time information in Bangalore, IN. Furthermore, the carboxylate group can bridge metal centers in a syn-anti fashion, leading to the formation of extended networks. Current time information in Bangalore, IN.

Table 2: Coordination Modes of 1H-Indazole-6-carboxylate with Transition Metals

Metal Ion Coordination Mode Structural Feature
Zn(II) Monodentate and bidentate bridging 1D double chains

Synthesis and Structural Characterization of Indazole-6-carboxylate-Based Coordination Compounds

The synthesis of coordination compounds based on 1H-indazole-6-carboxylate is typically achieved through solvothermal methods. Current time information in Bangalore, IN. This involves heating a mixture of the ligand and a metal salt in a suitable solvent system, such as a dimethylformamide/water mixture. Current time information in Bangalore, IN. The resulting crystalline products are then characterized using a suite of analytical techniques to determine their structure and composition.

Standard characterization methods include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction. Current time information in Bangalore, IN.echemi.comchemimpex.com Single-crystal X-ray diffraction is particularly crucial as it provides a definitive three-dimensional structure of the coordination polymer or MOF, revealing the coordination environment of the metal ions and the connectivity of the ligands. Current time information in Bangalore, IN. The stability of these crystal structures is often enhanced by intermolecular interactions such as hydrogen bonds and π-π stacking. Current time information in Bangalore, IN.echemi.comchemimpex.com

Table 3: Synthesis and Structural Data for Indazole-6-carboxylate Coordination Polymers

Compound Formula Metal Ion Synthesis Method Solvent Resulting Structure
[Zn(L)(H₂O)]n Zn(II) Solvothermal DMF/H₂O 1D double chains
[Cd₂(HL)₄]n Cd(II) Solvothermal DMF/H₂O 3D network

L represents the deprotonated 1H-indazole-6-carboxylate ligand. HL represents the partially protonated ligand. Current time information in Bangalore, IN.

Luminescent and Optoelectronic Properties of Indazole-6-carboxylate Coordination Assemblies

Coordination polymers and MOFs constructed from 1H-indazole-6-carboxylate and d¹⁰ metal ions like Zn(II) and Cd(II) often exhibit interesting photoluminescent properties. Current time information in Bangalore, IN.mdpi.comthieme-connect.de The closed-shell electronic configuration of these metal ions prevents fluorescence quenching that can occur with other transition metals, allowing for ligand-based luminescence. Current time information in Bangalore, IN. The extended aromaticity of the 1H-indazole-6-carboxylate ligand is the primary contributor to the emissive properties of these materials. Current time information in Bangalore, IN.

Studies have shown that these coordination assemblies typically display blue light emission upon excitation with UV light. Current time information in Bangalore, IN. The emission is attributed to ligand-centered π*←π electronic transitions. Current time information in Bangalore, IN.thieme-connect.de The similarity between the emission spectra of the free ligand and the coordination polymers confirms the ligand-centered nature of the luminescence. Current time information in Bangalore, IN.researchgate.net These photoluminescent properties suggest potential applications in photochemistry, electroluminescence, and sensing. Current time information in Bangalore, IN.

Table 4: Photoluminescent Data for 1H-Indazole-6-carboxylate and its Coordination Polymers

Compound Excitation Wavelength (nm) Emission Maxima (nm) Emission Color
1H-Indazole-6-carboxylic acid 325 362, 388 Blue
[Zn(L)(H₂O)]n 325 363, 381 Blue
[Cd₂(HL)₄]n 325 363, 391 Blue

Data obtained from solid-state measurements. Current time information in Bangalore, IN.

Utility in the Development of Advanced Materials

The use of 1H-indazole-6-carboxylate extends to the development of advanced materials, primarily through its incorporation into MOFs. chemimpex.coma2bchem.comgoogle.com The resulting luminescent MOFs are a class of advanced materials with potential applications in sensing and optoelectronics. Current time information in Bangalore, IN. The ability to tune the properties of these materials by selecting different metal ions and modifying the ligand structure is a key aspect of their design. Current time information in Bangalore, IN. The development of such materials is a significant area of research in materials science. a2bchem.com

Precursor Applications in Agrochemical Formulations

1H-Indazole-6-carboxylic acid and its derivatives are employed as precursors in the formulation of agrochemicals. chemimpex.comcymitquimica.comchemenu.coma2bchem.com The indazole scaffold is a known pharmacophore in various biologically active compounds, including those with herbicidal and fungicidal properties. mdpi.com For instance, 1-Methylindazole-6-carboxylic acid can serve as a precursor for the synthesis of herbicides and fungicides. mdpi.com

A specific example is the design and synthesis of novel 6-indazolyl-2-picolinic acids, which have been investigated for their herbicidal activity. thieme-connect.de The unique electronic and structural properties of the indazole ring contribute to the biological activity of the final agrochemical product. thieme-connect.de The use of 1H-indazole-6-carboxylic acid as a starting material allows for the creation of innovative agrochemicals aimed at improving crop protection. chemimpex.commdpi.com

Future Research Trajectories for Sodium;1h Indazole 6 Carboxylate

Development of Innovative and Efficient Synthetic Pathways

The synthesis of indazole derivatives, including 1H-indazole-6-carboxylic acid, is a well-explored area, yet there remains a need for more efficient, sustainable, and regioselective methods. nih.govnih.gov Current approaches often involve multi-step processes that can be resource-intensive and sometimes result in mixtures of isomers, particularly N1- and N2-substituted products. beilstein-journals.orgbeilstein-journals.org

Future research will likely focus on several key areas:

Catalyst-Based Approaches: The use of transition-metal catalysts (e.g., palladium, rhodium, copper) has already shown promise in constructing the indazole core. nih.govmdpi.commdpi.com Future work will likely explore novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions. bohrium.comresearchgate.net The development of green chemistry protocols, minimizing waste and using environmentally benign reagents, is also a critical direction. bohrium.com

C-H Functionalization: Direct C-H activation and functionalization represent an atom-economical approach to modifying the indazole scaffold. nih.gov Research into new methods for the direct introduction of the carboxylate group or other functionalities onto the indazole ring could significantly streamline synthesis.

Flow Chemistry and Process Optimization: Implementing flow chemistry techniques can offer better control over reaction parameters, leading to improved yields and purity. researchgate.net Optimizing existing multi-step syntheses, such as the route from 2,3-difluorobenzoic acid to a protected indazole-5-carboxylic acid, remains a challenge where process improvements could have a significant impact. researchgate.net For instance, the hydrolysis of methyl 1H-indazole-6-carboxylate with sodium hydroxide (B78521) is a known route to the corresponding carboxylic acid, and optimizing this step for industrial scale is a practical research goal. aun.edu.eg

A comparison of potential synthetic improvements highlights the ongoing evolution in this field:

Parameter Conventional Methods Future Trajectories
Catalysis Often rely on stoichiometric reagents or less efficient catalysts. beilstein-journals.orgDevelopment of highly active transition-metal and green catalysts. bohrium.comresearchgate.net
Selectivity May produce mixtures of N1/N2 isomers, requiring separation. beilstein-journals.orgHigh regioselectivity through catalyst design and controlled conditions. beilstein-journals.org
Process Batch processing with potential for side reactions and impurities. rsc.orgContinuous flow synthesis for enhanced control and scalability. researchgate.net
Starting Materials Can involve complex and pre-functionalized precursors. austinpublishinggroup.comUse of simpler starting materials via direct C-H functionalization. nih.gov

Harnessing Advanced Computational Methods for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. For Sodium;1H-indazole-6-carboxylate and its derivatives, computational methods offer a pathway to rationally design compounds with tailored properties.

Quantum Mechanical (QM) Studies: Density Functional Theory (DFT) calculations are crucial for understanding the electronic structure, stability, and reactivity of the indazole ring. researchgate.netnih.gov Future DFT studies can elucidate the mechanisms of synthetic reactions, predict the regioselectivity of substitutions, and calculate key properties like the HOMO-LUMO energy gap, which is vital for applications in materials science. beilstein-journals.orgnih.gov

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking is used to predict how indazole derivatives bind to biological targets. longdom.orgscispace.com By simulating the interactions of this compound derivatives with the active sites of proteins, researchers can design more potent and selective inhibitors. mdpi.com Molecular dynamics (MD) simulations can further validate the stability of these interactions over time. scispace.comresearchgate.net

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models build statistical relationships between the chemical structure of indazole derivatives and their biological activity. longdom.org Robust 2D and 3D-QSAR models can predict the efficacy of new, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. longdom.org The integration of machine learning algorithms can enhance the predictive power of these models, enabling the screening of vast virtual libraries. nih.gov

Exploration of Novel Molecular Interaction Mechanisms

The function of this compound is fundamentally governed by its interactions with other molecules. A deeper understanding of these interactions is key to unlocking its full potential. The indazole scaffold's unique electronic environment, with both a pyrrole-type and a pyridine-type nitrogen atom, allows it to participate in a variety of non-covalent interactions. samipubco.com

Future research should focus on:

Hydrogen Bonding: The nitrogen atoms and the carboxylate group are prime sites for hydrogen bonding, which is critical for binding to biological targets. samipubco.com Investigating these interactions using advanced spectroscopic and computational techniques can reveal the specific geometries and energies that lead to high-affinity binding.

π-π Stacking and Hydrophobic Interactions: The planar, aromatic structure of the indazole ring facilitates strong π-π stacking interactions with aromatic residues in proteins or other molecules. samipubco.com Characterizing these and other non-covalent interactions (NCIs) is essential for rational drug design and for understanding its use in materials. beilstein-journals.org

Coordination Chemistry: The carboxylate group and nitrogen atoms can coordinate with metal ions. Exploring the coordination chemistry of this compound could lead to the development of novel metal-organic frameworks (MOFs), catalysts, or imaging agents. DFT calculations have been used to show how interactions with cations like cesium can drive the regioselectivity of reactions, highlighting the importance of metal coordination. beilstein-journals.orgbeilstein-journals.org

Expansion into Emerging Areas of Chemical Science and Technology

While the primary focus for many indazole derivatives has been in pharmaceuticals, the unique properties of this compound make it a candidate for a range of other applications. nih.govchemimpex.com

Future research could productively explore its use in:

Materials Science: The rigid, planar structure of the indazole ring makes it an excellent building block for advanced materials. chemimpex.com Research into incorporating this scaffold into polymers or metal-organic frameworks (MOFs) could yield materials with novel electronic, optical, or porous properties.

Agrochemicals: The indazole core is present in some agrochemicals. chemimpex.com Future work could involve designing new derivatives of this compound as more effective and environmentally benign herbicides or pesticides.

Catalysis: Indazole derivatives can act as ligands in transition-metal catalysis. bohrium.com The specific electronic and steric properties of the 1H-indazole-6-carboxylate moiety could be harnessed to develop new catalysts for challenging organic transformations.

Chemical Sensors: The ability of the indazole ring to engage in specific molecular interactions suggests its potential use in chemical sensors. Derivatives could be designed to bind selectively to certain analytes, producing a detectable optical or electronic signal.

By pursuing these research trajectories, the scientific community can continue to unlock the full potential of this compound, paving the way for new discoveries and applications across the chemical sciences.

Q & A

Q. What are the optimal synthetic routes for Sodium;1H-indazole-6-carboxylate, and what factors influence yield?

  • Methodological Answer : The synthesis typically involves alkylation followed by saponification. For example, alkylation of a precursor (e.g., methyl 1H-indazole-6-carboxylate) using sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF) under reflux yields intermediates (44% yield). Subsequent saponification with NaOH under standard conditions converts the ester to the sodium carboxylate (53% yield) . Key factors affecting yield include reaction time, solvent purity, and stoichiometric control of NaHMDS.
  • Table : Synthesis Conditions and Yields
Reaction StepYield (%)Conditions
Alkylation with NaHMDS44THF, reflux
Saponification with NaOH53Aqueous NaOH, room temperature

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • 1H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons) and δ 3.9 ppm (ester methyl group in precursors) are critical for verifying substitution patterns .
  • HPLC/MS : Used to assess purity (>97%) and confirm molecular weight (e.g., m/z 190.2 for methyl ester precursors) .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and packing motifs .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require systematic substitution at the indazole core. For example:
  • Halogenation : Introducing bromo or iodo groups at position 4 enhances electrophilic reactivity for cross-coupling reactions .
  • Functional group swaps : Replacing the carboxylate with amides or esters alters solubility and bioactivity .
    Computational tools like molecular docking predict binding affinities to targets (e.g., kinases), guiding synthetic priorities .

Q. What are the challenges in resolving crystallographic data for this compound complexes, and how can they be addressed?

  • Methodological Answer : Challenges include poor crystal quality and twinning. Solutions involve:
  • Cryocooling : Stabilizes crystals during data collection.
  • SHELX suite : SHELXD solves phase problems via dual-space algorithms, while SHELXL refines anisotropic displacement parameters .
  • High-resolution data : Synchrotron radiation improves signal-to-noise ratios for low-occupancy sodium ions.

Q. How can researchers troubleshoot low yields in alkylation steps during synthesis?

  • Methodological Answer : Low yields (e.g., 44% in NaHMDS-mediated alkylation) may stem from:
  • Moisture sensitivity : Use rigorously dry THF and inert atmospheres.
  • Alternative bases : Potassium tert-butoxide (t-BuOK) may improve deprotonation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation .

Q. What advanced spectroscopic methods elucidate the sodium ion's role in stabilizing the carboxylate moiety?

  • Methodological Answer :
  • Solid-state NMR : Probes sodium’s coordination environment (e.g., 23Na NMR chemical shifts).
  • FTIR : Carboxylate symmetric/asymmetric stretching frequencies (∼1400–1600 cm⁻¹) indicate ionic vs. covalent bonding .
  • Thermogravimetric analysis (TGA) : Quantifies hydration water loss, critical for understanding solubility .

Data Contradiction and Resolution

Q. How should researchers reconcile discrepancies in reported bioactivity data for indazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:
  • Standardized protocols : Use common cell lines (e.g., HEK293) and controls.
  • Dose-response curves : Compare EC50 values across studies .
  • Meta-analysis : Pool data from structurally similar compounds (e.g., methyl 6-nitro derivatives) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.